molecular formula C8H5NO B126161 2-Cyanobenzaldehyde CAS No. 7468-67-9

2-Cyanobenzaldehyde

Cat. No. B126161
CAS RN: 7468-67-9
M. Wt: 131.13 g/mol
InChI Key: QVTPWONEVZJCCS-UHFFFAOYSA-N
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Description

2-Cyanobenzaldehyde, also known as 2-Formylbenzonitrile, is a white to orange to beige powder . It can act as a crosslinker to protein kinase, which is responsible for thousands of phosphorylation events in the phosphoproteome .


Synthesis Analysis

2-Cyanobenzaldehyde and related 2-acylbenzonitriles are bifunctional aromatic compounds that have emerged as useful starting materials in developing efficient cascade-type reactions leading to different heterocyclic compounds .


Molecular Structure Analysis

The molecular formula of 2-Cyanobenzaldehyde is C8H5NO . The InChIKey is QVTPWONEVZJCCS-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C(C(=C1)C=O)C#N . The molecule contains a total of 15 bonds, including 10 non-H bonds, 8 multiple bonds, 1 rotatable bond, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 nitrile (aromatic) .


Chemical Reactions Analysis

2-Cyanobenzaldehyde has been used in the synthesis of Isoindolinones, Phthalides and related heterocycles . It can react with a range of nucleophiles under mild conditions through divergent cascade reactions .


Physical And Chemical Properties Analysis

2-Cyanobenzaldehyde has a molecular weight of 131.13 g/mol . It has a XLogP3-AA of 1.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . It has 1 rotatable bond . Its exact mass and monoisotopic mass are 131.037113783 g/mol . Its topological polar surface area is 40.9 Ų . It has 10 heavy atoms .

Scientific Research Applications

  • Synthesis and Material Applications : 2-Cyanobenzaldehyde plays a crucial role in the synthesis of various compounds with biological, medicinal, and material applications. For instance, it's used in palladium-catalyzed cross-coupling reactions to construct a wide array of compounds (Ghosh & Ray, 2017).

  • Catalysis and Chemical Reactions : It is also involved in hydrogenation systems for producing benzyl alcohol derivatives. This process is highly reactive and efficient, converting 4-cyanobenzaldehyde at various temperatures (Yoswathananont et al., 2005).

  • Medicinal Chemistry : In medicinal chemistry, 2-Cyanobenzaldehyde is used in synthesizing substituted 1-aminoisoquinolines. A copper-catalyzed cyclization reaction involving 2-cyanobenzaldehyde and 2-isocyanoacetates is an efficient strategy for this synthesis (Bao et al., 2018).

  • Spectroscopy : It has been investigated using terahertz (THz) spectroscopy, demonstrating distinct resonances that are crucial for designing molecules with customizable THz resonances (Ray et al., 2013).

  • Photochemistry : 2-Cyanobenzaldehyde is explored in photochemistry as well. For example, 2-nitrobenzaldehyde is used as a photochemically sensitive actinometer in various solution and ice photochemistry experiments (Galbavy et al., 2010).

  • Mechanistic Investigations : The mechanism of base-catalyzed reactions involving 2-cyanobenzaldehyde, such as in the production of 3-substituted isoindolinones, has been studied, providing insights into synthetic routes and direct crystallization processes (Angelin et al., 2010).

Safety And Hazards

2-Cyanobenzaldehyde is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

2-Cyanobenzaldehyde and related 2-acylbenzonitriles have been identified as useful starting materials in developing efficient cascade-type reactions leading to different heterocyclic compounds . This chemistry has been neglected for a long time, but the potential applications are now being explored .

properties

IUPAC Name

2-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVTPWONEVZJCCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80225653
Record name Benzonitrile, 2-formyl-
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Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanobenzaldehyde

CAS RN

7468-67-9
Record name Benzonitrile, 2-formyl-
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Record name 7468-67-9
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzonitrile, 2-formyl-
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Record name 2-Cyanobenzaldehyde
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Synthesis routes and methods

Procedure details

8.6 g of β-dimethylamino-2-cyanostyrene were dissolved in 100 ml of DMF. 0.25 g of CuCl was added and the mixture was aerated for 4 h at 35°-40° C. using oxygen. After the customary aqueous work-up, o-cyanobenzaldehyde was obtained as the product.
Name
β-dimethylamino-2-cyanostyrene
Quantity
8.6 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.25 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Cyanobenzaldehyde
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2-Cyanobenzaldehyde
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2-Cyanobenzaldehyde
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Citations

For This Compound
234
Citations
T Schaefer, KJ Cox, R Sebastian - Canadian journal of …, 1991 - cdnsciencepub.com
The 1 H nuclear magnetic resonance spectra of 2-cyanobenzaldehyde (2CNB) and 3-cyanobenzaldehyde (3CNB) in CS 2 /C 6 D 12 and acetone-d 6 solutions at 300 K yield precise …
Number of citations: 3 cdnsciencepub.com
MS Mousavi, A Di Mola, A Massa - European Journal of …, 2023 - Wiley Online Library
… We started the investigation of the reactivity of 2cyanobenzaldehyde by chance, ignoring these publications.At that time, we were analyzing the scope of aldol reaction of double …
V More, A Di Mola, M Perillo, P De Caprariis… - …, 2011 - thieme-connect.com
… very recently proposed a useful one-pot tandem nitroaldol-cyclization-rearrangement reaction for the synthesis of 3-substituted isoindolinones by reaction of 2-cyanobenzaldehyde with …
Number of citations: 29 www.thieme-connect.com
R Sato, T Senzaki, T Goto, M Saito - Chemistry letters, 1984 - journal.csj.jp
Various 3-(N-substituted amino)-1-isoindolenones were readily synthesized quantitatively by reactions of 2-cyanobenzaldehyde with amines at low temperature such as 20° C.
Number of citations: 20 www.journal.csj.jp
R Sato, M Ohmori, F Kaitani, A Kurosawa… - Bulletin of the …, 1988 - journal.csj.jp
Various 3,3-dialkoxy-2,3-dihydro-1-hydroxy-1H-isoindoles (2) were obtained by treating 2-cyanobenzaldehyde (1) with alcohols in the presence of an acid catalyst such as silica gel. In …
Number of citations: 25 www.journal.csj.jp
S Shen, X Xu, M Lei, L Hu - Synthesis, 2012 - thieme-connect.com
… Notably, we investigated the reaction of 2-cyanobenzaldehyde, an amine, and an alcohol, … via three-component condensation of a 2-cyanobenzaldehyde, an amine, and an alcohol …
Number of citations: 13 www.thieme-connect.com
K Kobayashi, K Matsumoto, H Konishi - Heterocycles, 2011 - heterocycles.jp
… After 15 min a solution of 2-cyanobenzaldehyde (1a) (0.14 g, 1.0 mmol) in THF (2 mL) was added and stirring was continued for an additional 15 min before saturated aqueous NH4Cl (…
Number of citations: 14 heterocycles.jp
AS Kiselyov, K Van Aken, Y Gulevich… - Journal of …, 1994 - Wiley Online Library
… In this paper we report a novel reaction of azidoacetate 2 with 2-cyanobenzaldehyde (5) and methoxide ion. The reaction proceeds under milder conditions than that for the previously …
Number of citations: 13 onlinelibrary.wiley.com
J Dash, S Ray, K Nallappan, V Kaware… - The Journal of …, 2015 - ACS Publications
… From Table 10, 3-cyanobenzaldehyde has a higher resonant frequency compared to 2-cyanobenzaldehyde due to its lower reduced mass and for 4-cyanobenzaldehyde the frequency …
Number of citations: 30 pubs.acs.org
R Sato, M Nakayama, Y Yuzawa, T Goto, M Saito - Chemistry Letters, 1985 - journal.csj.jp
… SYNTHESIS OF 1,3-DIIMINOISOINDOLINES FROM 2-CYANOBENZALDEHYDE. REACTION OF N-(2-CYANOBENZYLIDENE)ANILINES WITH ELEMENTAL SULFUR IN …
Number of citations: 8 www.journal.csj.jp

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